2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol
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Overview
Description
2-[1-(Aminomethyl)cyclobutyl]bicyclo[310]hexan-2-ol is a complex organic compound with the molecular formula C₁₁H₁₉NO This compound features a bicyclic structure, which includes a cyclobutyl group and a bicyclo[310]hexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aminomethyl group into a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol is not fully understood. its unique structure allows it to interact with various molecular targets, potentially affecting multiple pathways. The aminomethyl group can form hydrogen bonds, while the bicyclic structure can provide rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol: A similar compound with a different substituent pattern.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]bicyclo[310]hexan-2-ol is unique due to its combination of a cyclobutyl group and a bicyclo[310]hexane moiety, along with the presence of both an aminomethyl and a hydroxyl group
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C11H19NO/c12-7-10(3-1-4-10)11(13)5-2-8-6-9(8)11/h8-9,13H,1-7,12H2 |
InChI Key |
ZTDDEGAGWDYEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2(CCC3C2C3)O |
Origin of Product |
United States |
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